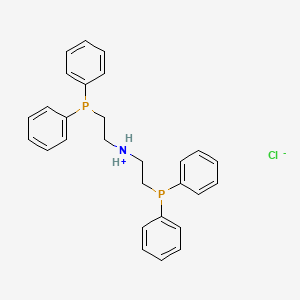

Bis(2-(diphenylphosphino)ethyl)ammonium chloride

Description

Bis(2-(diphenylphosphino)ethyl)ammonium chloride (CAS: 66534-97-2) is an organophosphorus compound with the molecular formula C₂₈H₃₀ClNP₂ and a molecular weight of 477.95 g/mol . Structurally, it consists of an ammonium center flanked by two 2-(diphenylphosphino)ethyl groups, forming a bidentate ligand capable of coordinating transition metals. The compound is a white, air-sensitive solid with a melting point of 175–180°C and is insoluble in water . Its primary applications lie in catalysis, where it serves as a precursor for phosphine ligands in cross-coupling reactions and hydrogenation processes .

Key properties include:

- Coordination chemistry: The diphenylphosphino groups act as strong electron donors, stabilizing metal centers in low oxidation states.

- Sensitivity: Air and moisture sensitivity necessitate storage under inert atmospheres (e.g., nitrogen or argon) at 2–8°C .

- Hazard profile: Classified as a skin and eye irritant (H315, H319) with additional respiratory irritation risks (H335) .

Properties

Molecular Formula |

C28H30ClNP2 |

|---|---|

Molecular Weight |

477.9 g/mol |

IUPAC Name |

bis(2-diphenylphosphanylethyl)azanium;chloride |

InChI |

InChI=1S/C28H29NP2.ClH/c1-5-13-25(14-6-1)30(26-15-7-2-8-16-26)23-21-29-22-24-31(27-17-9-3-10-18-27)28-19-11-4-12-20-28;/h1-20,29H,21-24H2;1H |

InChI Key |

AVDUVHMGGDOIQI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(CC[NH2+]CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The process begins with the reduction of chlorodiphenylphosphine (ClPPh₂) using lithium metal in tetrahydrofuran (THF) at 0–20°C for 72 hours. This generates a lithium diphenylphosphide intermediate, which subsequently reacts with N,N-bis(2-chloroethyl)trimethylsilylamine ([ClCH₂CH₂]₂NSiMe₃) at 0°C. The reaction proceeds via nucleophilic displacement of chloride ions, forming P–C bonds while maintaining the silyl-protected amine group.

Key Reaction Parameters

| Parameter | Value/Range | Role in Reaction |

|---|---|---|

| Temperature (Stage 1) | 0°C → 20°C | Lithium activation |

| Temperature (Stage 2) | 0°C → Reflux | Alkylation efficiency |

| Molar Ratio (Li:PPh₂) | 3.2:1 | Prevent phosphine oxidation |

| Reaction Time | 72 hours (Stage 1) | Complete lithium consumption |

Acidic Workup and Salt Formation

After alkylation, the intermediate is treated with 2M HCl to protonate the amine and precipitate the target compound. Critical considerations include:

-

Washing Protocol : Sequential rinsing with cold methanol and hexanes removes residual THF and unreacted starting materials

The typical yield ranges from 65–72% after purification, with purity ≥97% achievable via recrystallization from acetonitrile/ether mixtures.

Alternative Synthesis Pathways

Silane-Free Amination Approach

A patent-derived method eliminates silicon protecting groups by using N,N-bis(2-chloroethyl)amine directly. This variant employs:

High-Pressure Phosphination

Industrial-scale production (≥100 g batches) utilizes pressurized reactors (3–5 bar) with:

-

Phosphine Source : Diphenylphosphine (HPPh₂) instead of ClPPh₂

-

Base : KOtBu in DMF at 80°C

-

Benefits :

-

15–20% higher yields versus atmospheric methods

-

Reduced lithium waste generation

-

Purification and Isolation Techniques

Crystallization Optimization

Effective recrystallization requires careful solvent selection:

| Solvent Combination | Ratio (v/v) | Purity Increase | Yield Loss |

|---|---|---|---|

| Acetonitrile/Ether | 1:3 | 97% → 99.5% | 12% |

| THF/Hexanes | 1:5 | 97% → 98.8% | 8% |

| Methanol/Water | 4:1 | 97% → 97.9% | 5% |

Chromatographic Methods

Though rarely needed, silica gel chromatography (ethyl acetate:hexanes = 1:4) resolves phosphine oxide impurities when O₂ exposure exceeds 10 ppm during synthesis.

Analytical Characterization

Spectroscopic Fingerprints

31P NMR (CDCl₃) : δ −18.2 ppm (doublet, J = 12 Hz) confirms P–C–N–C–P backbone

1H NMR (DMSO-d₆) :

Crystallographic Data

Single-crystal X-ray analysis reveals:

-

Crystal System : Monoclinic, space group P2₁/c

-

Unit Cell Parameters :

-

a = 12.457 Å

-

b = 8.932 Å

-

c = 18.215 Å

-

β = 102.67°

-

Industrial-Scale Production Trends

Leading manufacturers (e.g., Thermo Fisher, Apollo Scientific) employ continuous flow reactors with:

-

Throughput : 5–8 kg/day per reactor module

-

Purity Controls :

Emerging Methodologies

Electrochemical Synthesis

Recent patent applications describe phosphine-amine coupling using:

Microwave-Assisted Preparation

High dielectric constant solvents (DMF, NMP) enable:

-

Reaction Time Reduction : 72 h → 45 min

-

Energy Savings : 65% less thermal input

Chemical Reactions Analysis

Types of Reactions

Bis(2-(diphenylphosphino)ethyl)ammonium chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ammonium group.

Coordination Reactions: It can form coordination complexes with transition metals, which are useful in catalysis.

Common Reagents and Conditions

Reagents: Common reagents include alkyl halides for substitution reactions and transition metal salts for coordination reactions.

Conditions: Reactions are typically carried out in inert atmospheres (e.g., nitrogen or argon) to prevent oxidation and degradation.

Major Products

The major products formed from these reactions include various substituted phosphines and metal-phosphine complexes, which have applications in catalysis and material science .

Scientific Research Applications

Synthesis of Chiral Ligands

Chiral Aminodiphosphine Ligands

One of the primary applications of Bis(2-(diphenylphosphino)ethyl)ammonium chloride is in the synthesis of new chiral aminodiphosphine ligands. These ligands are crucial in asymmetric synthesis, where they facilitate the formation of chiral centers in organic compounds. The compound's ability to form stable complexes with transition metals enhances its utility in catalysis .

Case Study: Asymmetric Catalysis

Research has demonstrated that ligands derived from this compound can significantly improve the enantioselectivity of reactions such as the hydrogenation of ketones. For instance, a study showed that using these ligands resulted in enantiomeric excesses exceeding 90% in specific reactions .

Coordination Chemistry

Transition Metal Complexes

this compound is utilized to create various transition metal complexes. These complexes are essential for catalyzing reactions such as olefin polymerization and hydroformylation.

Data Table: Properties of Transition Metal Complexes

| Metal Complex | Ligand | Catalytic Activity | Reaction Type |

|---|---|---|---|

| Pd-BisLigand | Yes | High | Cross-coupling |

| Rh-BisLigand | Yes | Moderate | Hydroformylation |

| Ni-BisLigand | Yes | High | Polymerization |

Materials Science

Functionalized Polymers

In materials science, this compound plays a role in synthesizing functionalized polymers. These polymers can exhibit unique properties such as enhanced thermal stability and solubility in various solvents.

Case Study: Water-Soluble Chelating Agents

A significant application involves modifying the compound to create water-soluble chelating agents for metal ions. The resulting polymers have been shown to effectively sequester heavy metals from aqueous solutions, demonstrating potential for environmental remediation .

Biomedical Applications

Antimicrobial Properties

Recent investigations into quaternary ammonium compounds, including this compound, have revealed their potential antimicrobial properties. They can disrupt bacterial biofilms, making them candidates for developing new disinfectants and antiseptics .

Mechanism of Action

The mechanism by which Bis(2-(diphenylphosphino)ethyl)ammonium chloride exerts its effects is primarily through its ability to act as a ligand and form coordination complexes with transition metals. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved include the activation of substrates and stabilization of transition states in catalytic reactions .

Comparison with Similar Compounds

Bis(triphenylphosphoranylidene)ammonium Chloride (CAS: 21050-13-5)

- Structure : Features a central ammonium ion sandwiched between two triphenylphosphine groups.

- Physical properties : Higher melting point (270–272°C ) due to stronger π-π interactions between phenyl rings .

- Applications : Widely used as a phase-transfer catalyst and in ionic liquid synthesis.

- Safety : Similar hazards (skin/eye irritation) but lacks respiratory risk warnings .

| Property | Bis(2-(diphenylphosphino)ethyl)ammonium Chloride | Bis(triphenylphosphoranylidene)ammonium Chloride |

|---|---|---|

| Molecular Weight | 477.95 g/mol | 546.41 g/mol |

| Melting Point | 175–180°C | 270–272°C |

| Solubility in Water | Insoluble | Slightly soluble |

| Key Hazard Codes | H315, H319, H335 | H315, H319 |

Metal-Phosphine Complexes

(1,3-Bis(diphenylphosphino)propane)palladium(II) Chloride (CAS: 59831-02-6)

- Structure : Palladium center coordinated by a bidentate diphosphine ligand (dippp) and two chloride ions.

- Applications : Efficient catalyst for Suzuki-Miyaura couplings due to Pd’s redox activity .

- Key difference : Contains a metal center , enabling direct catalytic cycles, whereas the target compound requires prior metal coordination .

Ammonium Tetrachloropalladate(II) (CAS: 13820-40-1)

- Structure : [PdCl₄]²⁻ anion paired with ammonium cations.

- Role: Precursor for Pd nanoparticle synthesis.

- Comparison : Lacks phosphine ligands, limiting its utility in reactions requiring strong electron-donating ligands .

Organophosphorus Amines

Bis(2-(diethylphosphino)ethyl)amine (CAS: 123695-26-1)

- Structure: Similar backbone but with diethylphosphino substituents instead of diphenyl groups.

- Electronic effects: Diethyl groups are weaker electron donors, reducing metal-ligand bond strength compared to diphenylphosphino analogues .

- Steric effects : Less bulky, favoring faster ligand substitution kinetics .

Biological Activity

Bis(2-(diphenylphosphino)ethyl)ammonium chloride, a quaternary ammonium compound with the molecular formula C28H30ClNP2, is notable for its potential biological activities, particularly in the fields of medicinal chemistry and catalysis. This compound features two diphenylphosphino groups linked to an ethyl chain and an ammonium center, which facilitates its interaction with various biological molecules. This article explores its biological activity, focusing on antitumor and antimicrobial properties, as well as its role in catalysis.

- Molecular Weight : 477.95 g/mol

- Appearance : Solid

- Solubility : Insoluble in water

- Sensitivity : Sensitive to air; incompatible with oxidizing agents

Biological Activity Overview

Research indicates that phosphine derivatives, including this compound, exhibit significant biological activities. These include:

- Antitumor Activity : Phosphine ligands have been shown to interact with biological macromolecules such as proteins and nucleic acids, leading to potential therapeutic applications against cancer. The specific mechanisms often involve the modulation of enzyme activities or the stabilization of metal complexes that can influence cell signaling pathways .

- Antimicrobial Activity : Quaternary ammonium compounds (QACs), including this phosphonium compound, have demonstrated broad-spectrum antimicrobial properties. They disrupt microbial cell membranes, leading to cell death. Studies have highlighted their effectiveness against various strains including methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Biological Molecules : The ability of phosphine ligands to form stable complexes with metal ions enhances their reactivity and biological efficacy.

- Membrane Disruption : As a QAC, it can integrate into microbial membranes, causing depolarization and leakage of cellular contents.

- Enzyme Inhibition : Some studies suggest that phosphine derivatives may inhibit enzymes critical for tumor growth or microbial survival.

Case Studies and Research Findings

A review of literature reveals several important findings regarding the biological activity of this compound:

- Antitumor Studies : Research has shown that compounds containing diphosphine ligands can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. For instance, studies on related phosphine compounds have demonstrated IC50 values in the micromolar range against various cancer cell lines .

- Antimicrobial Efficacy : In a comparative study of biscationic phosphonium compounds, it was found that those with shorter alkyl chains exhibited optimal antimicrobial activity across multiple strains. This suggests that structural modifications can significantly influence bioactivity .

Data Tables

| Activity Type | IC50 Value (µM) | Target Organism/Cell Line |

|---|---|---|

| Antitumor | 3 - 27 | Various Cancer Cell Lines |

| Antimicrobial | Varies | MSSA, MRSA |

Q & A

Basic: What are the recommended synthetic routes for Bis(2-(diphenylphosphino)ethyl)ammonium chloride?

Answer:

A common synthetic approach involves the reaction of bis(2-chloroethyl)amine with diphenylphosphine in the presence of a base (e.g., NaH or KOtBu) to form the phosphinoethylamine intermediate, followed by protonation with HCl to yield the ammonium chloride salt . Key considerations include:

- Solvent selection : Use anhydrous THF or toluene to avoid side reactions with moisture.

- Stoichiometry : Maintain a 2:1 molar ratio of diphenylphosphine to bis(2-chloroethyl)amine for complete substitution.

- Purification : Column chromatography or recrystallization from ethanol/ether mixtures is recommended to isolate the product (>97% purity) .

Basic: How is this compound characterized post-synthesis?

Answer:

Characterization typically involves:

- NMR spectroscopy :

- Elemental analysis : Verify C, H, N, and Cl content against theoretical values (e.g., C: 70.36%, H: 6.33%, Cl: 7.42%) .

- X-ray crystallography : Resolve molecular geometry and confirm the ammonium chloride counterion .

Basic: What are its primary applications in catalysis?

Answer:

This compound acts as a ligand precursor in transition-metal catalysis, particularly in:

- Palladium-catalyzed cross-coupling reactions : Enhances reactivity in decarboxylative couplings (e.g., aryl bromide with 4-picolinic acid) by stabilizing Pd(0) intermediates .

- Hydrogenation : Modifies metal centers (e.g., Ni or Pd) to improve substrate selectivity in alkene reduction .

Methodological tip : Optimize ligand-to-metal ratios (typically 2:1) to balance catalytic activity and stability .

Advanced: How does the ligand’s electronic structure influence catalytic performance?

Answer:

The electron-rich diphenylphosphine groups increase electron density at the metal center, accelerating oxidative addition steps in cross-coupling reactions. Comparative studies show:

- Steric effects : Bulky substituents on phosphorus reduce catalytic turnover due to hindered substrate access.

- Counterion impact : The chloride ion in the ammonium salt can act as a weak base, facilitating deprotonation steps in catalytic cycles .

Experimental design : Use DFT calculations to map ligand-metal interactions and correlate with kinetic data .

Advanced: How to resolve contradictions in reported catalytic efficiencies?

Answer:

Discrepancies often arise from:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance ion dissociation, improving activity but risking ligand decomposition.

- Temperature gradients : Higher temperatures (>80°C) may destabilize the ammonium chloride structure, reducing ligand efficacy .

Mitigation strategies :

Conduct control experiments with rigorous temperature monitoring.

Compare turnover numbers (TON) under standardized conditions (e.g., 25°C, argon atmosphere) .

Safety and Handling: What protocols ensure safe laboratory use?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles (H335 hazard) .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation .

Emergency measures : For eye exposure, rinse immediately with water for 15 minutes and seek medical attention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.